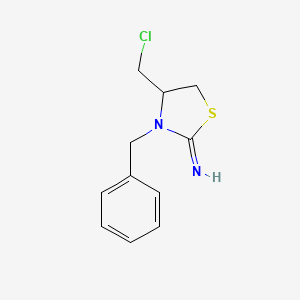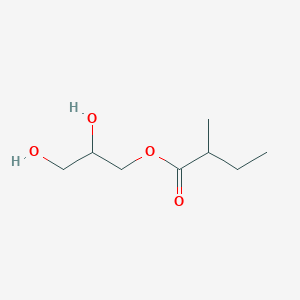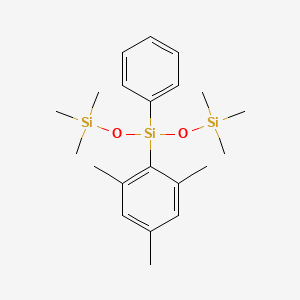![molecular formula C15H21NO B14218937 6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one CAS No. 827306-43-4](/img/structure/B14218937.png)
6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one is a chemical compound with a unique structure that includes a cyclohexylethyl group attached to a cyclohexa-2,4-dien-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one typically involves the reaction of cyclohexa-2,4-dienone derivatives with amines. One common method includes the photolytic cleavage and condensation reactions of cyclohexa-2,4-dienones with diamines . The reaction conditions often involve the use of visible light and specific solvents such as ethanol or ethanol-DMSO mixtures at temperatures below 38°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyclohexa-2,4-dienone core or the amino group.
Substitution: The compound can undergo substitution reactions, particularly at the amino group or the cyclohexa-2,4-dienone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation and reducing agents like sodium borohydride for reduction . Substitution reactions may involve various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:
Industry: The compound may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in photolytic cleavage reactions, generating reactive intermediates such as ketenes . These intermediates can then react with nucleophiles, leading to the formation of new products. The pathways involved in these reactions are influenced by the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
6-({[(1,3,3-Trimethylnorbornan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one): This compound has a similar structure but with a different substituent on the amino group.
2-tert-Butyl-6-({[(1R)-1-cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one: Another similar compound with a tert-butyl group attached to the cyclohexa-2,4-dienone core.
Uniqueness
6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one is unique due to its specific cyclohexylethyl substituent, which influences its chemical reactivity and potential applications. The presence of this group can affect the compound’s stability, reactivity, and interaction with other molecules, making it distinct from other similar compounds.
Properties
CAS No. |
827306-43-4 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
2-[[(1R)-1-cyclohexylethyl]iminomethyl]phenol |
InChI |
InChI=1S/C15H21NO/c1-12(13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)17/h5-6,9-13,17H,2-4,7-8H2,1H3/t12-/m1/s1 |
InChI Key |
GREZNKALTFQFLK-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](C1CCCCC1)N=CC2=CC=CC=C2O |
Canonical SMILES |
CC(C1CCCCC1)N=CC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


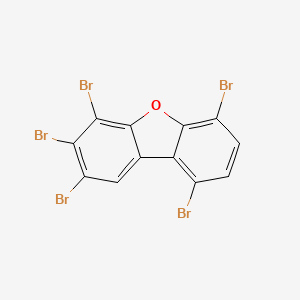

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl-](/img/structure/B14218875.png)

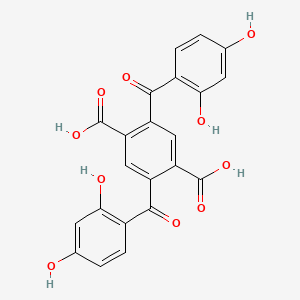
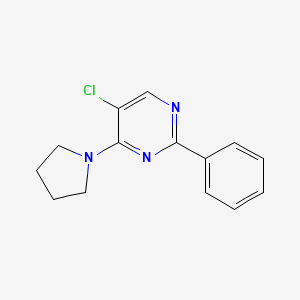
![(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide](/img/structure/B14218908.png)


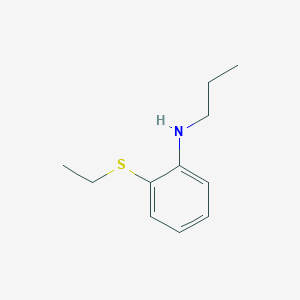
![Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14218935.png)
